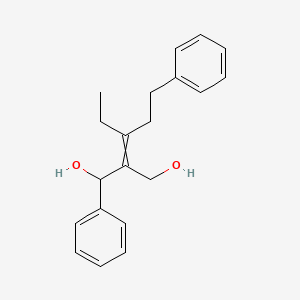
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde is a complex organic compound that features both isoquinoline and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 5-hydroxy-1-methoxyisoquinoline with thiophene-2-carbaldehyde under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions, use of efficient catalysts, and purification techniques such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the methoxy group, often requiring acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the aldehyde group would yield an alcohol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Hydroxyisoquinoline: Shares the isoquinoline moiety but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the isoquinoline moiety.
5-Methoxyisoquinoline: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde is unique due to the combination of isoquinoline and thiophene moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
651030-62-5 |
|---|---|
分子式 |
C15H11NO3S |
分子量 |
285.3 g/mol |
IUPAC名 |
5-(5-hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H11NO3S/c1-19-15-10-3-2-4-12(18)14(10)11(7-16-15)13-6-5-9(8-17)20-13/h2-8,18H,1H3 |
InChIキー |
PANOMPNQBOLADN-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(S3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)

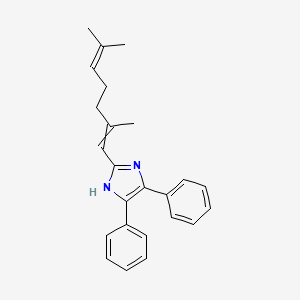
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)
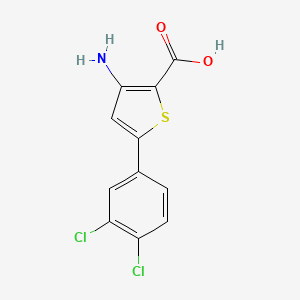
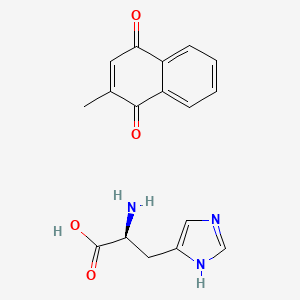
amino}methyl)phenol](/img/structure/B12602940.png)
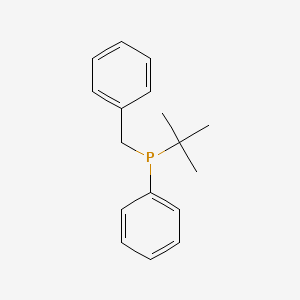
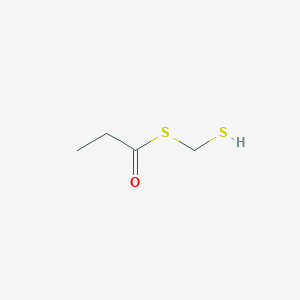
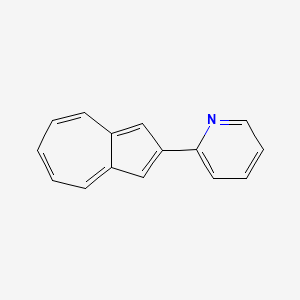
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
